Technical Documentation Center
6-(Nitroamino)-3-pyridinecarboxylic acid Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
applications of 6-(Nitroamino)-3-pyridinecarboxylic acid in medicinal chemistry
applications of 6-(Nitroamino)-3-pyridinecarboxylic acid in medicinal chemistry
Application Note: 6-(Nitroamino)-3-pyridinecarboxylic acid in Medicinal Chemistry
Executive Summary
6-(Nitroamino)-3-pyridinecarboxylic acid (CAS: 958815-11-7), often referred to as 6-nitroaminonicotinic acid, represents a critical kinetic intermediate in the synthesis of nitrogen-rich heterocyclic scaffolds. While rarely isolated in final drug formulations due to the inherent reactivity of the N-nitroamine functionality, it serves as the essential mechanistic gateway to 6-amino-5-nitronicotinic acid .
This rearranged product is a "privileged structure" in medicinal chemistry, functioning as the primary precursor for imidazo[4,5-b]pyridines —a scaffold ubiquitous in kinase inhibitors, antiviral agents (HCV), and GABAergic modulators. This guide details the generation, rearrangement, and downstream application of this molecule to synthesize bioactive heterocycles.[1][2]
Chemical Identity & Mechanism
-
Compound: 6-(Nitroamino)-3-pyridinecarboxylic acid
-
Structure: A pyridine ring substituted with a carboxylic acid at C3 and a nitroamino group (
) at C6. -
Reactivity Profile: The compound is an N-nitro species. Under acidic conditions, it undergoes an intramolecular Bamberger-type rearrangement , migrating the nitro group from the exocyclic nitrogen to the thermodynamically stable C5 position (ortho to the amine, meta to the acid).
Mechanism of Action (Synthetic):
-
Generation: Electrophilic attack of nitronium ion (
) on the exocyclic amine of 6-aminonicotinic acid. -
Rearrangement: Acid-catalyzed migration of the nitro group to the C5 position.
-
Utility: The resulting ortho-nitroaniline motif allows for reduction to a vicinal diamine, enabling the closure of an imidazole ring.
Protocol A: Synthesis & Rearrangement
Objective: To generate 6-(Nitroamino)-3-pyridinecarboxylic acid in situ and drive its rearrangement to the stable building block 6-amino-5-nitronicotinic acid.
Materials:
-
6-Aminonicotinic acid (1.0 eq)
-
Sulfuric acid (
), conc. (Solvent/Catalyst)[1][3][4] -
Nitric acid (
), fuming (1.1 eq) -
Ice/Water bath
Experimental Workflow:
-
Dissolution (Step 1):
-
Charge a chemically resistant reactor with concentrated
(5 mL per gram of substrate). -
Cool to 0–5 °C .
-
Slowly add 6-aminonicotinic acid in portions, maintaining internal temperature
. Note: Exothermic dissolution.
-
-
Nitration (Formation of the Nitroamine):
-
Cool the mixture to -5 °C .
-
Add fuming
dropwise over 30 minutes. -
Critical Observation: At this low temperature, the kinetic product 6-(Nitroamino)-3-pyridinecarboxylic acid is the dominant species. Isolation at this stage is possible by quenching in ice, but typically avoided due to stability concerns.
-
-
Rearrangement (The "Application" Step):
-
Workup:
-
Pour the reaction mixture onto crushed ice (10x volume).
-
Adjust pH to ~3.0 with NaOH (aq) or Sodium Acetate to precipitate the product.
-
Filter the yellow solid (6-amino-5-nitronicotinic acid).
-
Data Validation:
| Parameter | Kinetic Product (Nitroamine) | Thermodynamic Product (C-Nitro) |
|---|---|---|
| Structure | Pyridine-3-COOH, 6-NH-NO2 | Pyridine-3-COOH, 5-NO2, 6-NH2 |
| Stability | Low (Reverts or degrades) | High (Stable solid) |
| Color | Colorless/Pale | Yellow/Orange |
| Key NMR Signal | Broad NH (acidic) | Distinct aromatic protons (singlets) |[3][6]
Protocol B: Downstream Application (Imidazo[4,5-b]pyridine Synthesis)
Context: This protocol demonstrates the primary medicinal chemistry application: converting the rearranged scaffold into a drug-like heterocycle.
Step 1: Reduction to Diamine
-
Suspend 6-amino-5-nitronicotinic acid in Methanol/THF.
-
Add Pd/C (10% w/w) and stir under
atmosphere (balloon) for 4 hours. -
Filter catalyst. The filtrate contains 5,6-diaminonicotinic acid .
Step 2: Cyclization to Imidazo[4,5-b]pyridine
-
Dissolve the crude diamine in Triethyl Orthoformate (TEOF) or Formic Acid.
-
Reflux for 3 hours.
-
Concentrate and recrystallize.
-
Product: Imidazo[4,5-b]pyridine-6-carboxylic acid.
Pathway Visualization
Caption: The synthetic pathway illustrating the role of 6-(Nitroamino)-3-pyridinecarboxylic acid as the transient intermediate enabling the synthesis of the Imidazo[4,5-b]pyridine scaffold.
Medicinal Chemistry Applications
The Imidazo[4,5-b]pyridine scaffold, derived directly from this pathway, is utilized in:
-
Antivirals (HCV NS5B Inhibitors):
-
Derivatives of imidazo[4,5-b]pyridine-6-carboxylic acid serve as templates for RNA-dependent RNA polymerase inhibitors. The C6-acid allows for amide coupling to solubilizing tails.
-
-
Kinase Inhibitors (VEGFR/EGFR):
-
The "hinge-binding" motif of the imidazopyridine mimics the adenine ring of ATP. The 6-position (derived from the topic molecule) is the vector for accessing the solvent-exposed region of the kinase pocket.
-
-
GABA-A Agonists:
-
Structural analogues are investigated for anxiolytic properties without the sedative side effects of benzodiazepines.
-
References
-
Synthesis of Pyridine Carboxylic Acids: Palm, D., et al. "Synthesis and decarboxylation of pyridine carboxylic acids." Journal of Organic Chemistry, 1967. Link
-
Imidazo[4,5-b]pyridine Scaffolds: Rosenberg, A. J., et al. "Synthesis of Imidazo[4,5-b]pyridines... by Palladium Catalyzed Amidation."[1] Organic Letters, 2012.[1] Link
-
Nitration Mechanism: "Nitration - Aromatic and Heterocyclic." Wikipedia / Khan Academy Educational Resources. Link
-
Medicinal Chemistry of 6-Amino-5-nitronicotinic acid: Benchchem Application Note, "6-Amino-5-nitronicotinic acid medicinal chemistry applications." Link
Sources
- 1. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google Patents [patents.google.com]
- 5. Khan Academy [khanacademy.org]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
Technical Notes & Optimization
optimization of reaction conditions for pyridinecarboxylic acid synthesis
optimization of reaction conditions for pyridinecarboxylic acid synthesis
Technical Support Guide: Optimization of Pyridinecarboxylic Acid Synthesis
Introduction
This guide addresses the synthesis of pyridinecarboxylic acids (Picolinic, Nicotinic, and Isonicotinic acids) via the oxidation of alkylpyridines.[1] While industrial scales often utilize vapor-phase ammoxidation (e.g., Lonza or Jubilant processes), research and pilot-scale operations frequently rely on liquid-phase catalytic oxidation or electrochemical methods due to milder conditions and equipment availability.[2]
This document treats the reaction as a system of competing kinetics: the desired oxidation of the methyl group versus the fatal decarboxylation of the pyridine ring.
Module 1: Liquid-Phase Catalytic Oxidation (Co/Mn/Br System)
Target Audience: Researchers scaling up from gram to kilogram using autoclave systems.[2]
The "Amoco-type" oxidation (using Co/Mn acetates with a Bromide promoter in Acetic Acid) is the gold standard for laboratory optimization.
Troubleshooting & FAQs
Q1: My yield is stalling at ~60%, and I see a significant amount of tar. What is happening? Diagnosis: This is likely "electron starvation" of the catalyst or solvent burning.[2] Root Cause:
-
Bromide Depletion: The bromide promoter is volatile (as alkyl bromide or Br2).[2] If it escapes, the Co(III) species cannot regenerate efficiently, stopping the radical chain.
-
Solvent Oxidation: If the substrate concentration is too low, the radical species will attack the acetic acid solvent, creating tars. Solution:
-
Protocol Adjustment: Maintain a semi-continuous addition of the bromide source (e.g., NaBr or HBr) rather than a single bolus charge.
-
Temperature Check: Do not exceed 210°C. Above this, the acetic acid solvent degrades rapidly.[2]
Q2: The reaction initiates but then "dies" (induction period issues).
Diagnosis: The catalyst is stuck in the Co(II) resting state.
Solution: Add a radical initiator (e.g., dilute H2O2 or zirconium acetate) to kickstart the Co(II)
Q3: I am losing product during workup. Where is it? Diagnosis: Decarboxylation.[2][3] Root Cause: Pyridinecarboxylic acids are zwitterionic.[2] At high temperatures (>150°C) without pressure, particularly the 2-isomer (Picolinic acid), they undergo Hammick-type decarboxylation to form pyridine. Solution: Never distill the solvent to dryness at high heat.[2] Use vacuum concentration at <60°C or precipitate via isoelectric point (see Module 3).[2]
Optimized Protocol: Co/Mn/Br Oxidation of 3-Picoline
-
Substrate: 3-Methylpyridine (1.0 eq)
-
Catalyst: Co(OAc)2 (0.05 eq), Mn(OAc)2 (0.01 eq)
-
Promoter: NaBr (0.02 eq)[2]
-
Solvent: Glacial Acetic Acid (5-10 volumes)
-
Conditions: 10-20 bar Air/O2, 160°C.
Workflow Visualization (Catalytic Cycle & Failure Points)
Caption: Figure 1. Radical chain mechanism for alkylpyridine oxidation. Note the critical role of Br• in H-abstraction and the thermal risk of decarboxylation at the product stage.
Module 2: Electrochemical Synthesis (Green Chemistry)
Target Audience: Researchers looking for metal-free or low-waste alternatives.[2]
Electrochemical oxidation avoids hazardous oxidants (HNO3, KMnO4) and operates at ambient pressure, significantly reducing decarboxylation risks.
Troubleshooting & FAQs
Q1: My anode is fouling (passivation) after 30 minutes. Diagnosis: Polymerization of radical intermediates on the electrode surface. Solution:
-
Solvent Change: Switch from pure aqueous acid to a mixed system (e.g., H2O/Acetonitrile or H2O/t-BuOH).[2]
-
Polarity Reversal: Implement a pulse sequence where the polarity flips for 1 second every minute to "clean" the electrode.[2]
Q2: Low Current Efficiency (<40%). Diagnosis: Oxygen Evolution Reaction (OER) is competing with your substrate oxidation.[2] Solution: Use a mediator. Direct oxidation requires high overpotential.[2] Adding Potassium Iodide (KI) or TEMPO allows the electrode to oxidize the mediator, which then chemically oxidizes the substrate in bulk solution.
Protocol: KI-Mediated Anodic Oxidation
-
Cell: Undivided cell with Graphite Anode and Stainless Steel Cathode.[2]
-
Electrolyte: 0.1 M Na2SO4 + 0.2 eq KI (Mediator).
-
Substrate: 3-Methylpyridine (0.5 M) in Water/Acetonitrile (1:1).
-
Conditions: Constant current (10-20 mA/cm²), Room Temperature.
-
Monitoring: Monitor pH. As acid forms, pH drops.[2] Maintain pH > 4 using NaOH to prevent protonation of the pyridine nitrogen, which deactivates the ring toward oxidation.
Module 3: Downstream Processing (Purification)
Target Audience: All users.[2] This is the most common bottleneck.
Pyridinecarboxylic acids are amphoteric (zwitterionic).[2] They are soluble in strong acid (cationic form) and strong base (anionic form) but have minimum solubility at their Isoelectric Point (pI) .[2]
Critical Data: Isoelectric Points
| Isomer | Common Name | pKa1 (COOH) | pKa2 (NH+) | Isoelectric Point (pI) | Solubility at pI (g/100mL) |
| 2-isomer | Picolinic Acid | 1.01 | 5.32 | 3.16 | ~0.4 (High Sol.) |
| 3-isomer | Nicotinic Acid | 2.07 | 4.85 | 3.46 | ~1.5 (Mod.[2] Sol.) |
| 4-isomer | Isonicotinic Acid | 1.77 | 4.90 | 3.33 | ~0.3 (Low Sol.) |
Note: The 2-isomer (Picolinic) is significantly more soluble in water than the others due to its dipole moment, making pI precipitation less effective (yield loss to mother liquor).
Troubleshooting & FAQs
Q1: I adjusted the pH to 3.5, but nothing precipitated (specifically for Picolinic acid). Diagnosis: Picolinic acid is too soluble in water, even at its pI. Solution:
-
Concentration: Evaporate the reaction mixture to 20% of original volume before pH adjustment.
-
Copper Chelation: Add Cu(OAc)2.[2] Picolinic acid forms a highly insoluble 2:1 complex with Copper(II).[2] Filter the blue solid, then release the free acid using H2S or a cation exchange resin.
Q2: The product is colored (yellow/brown). Diagnosis: Traces of unreacted aldehyde or polymerized byproducts.[2] Solution: Dissolve the crude acid in 1M NaOH (forms the sodium salt), treat with activated carbon at 60°C for 30 mins, filter, and then re-acidify to the pI.
Purification Logic Tree
Caption: Figure 2. Purification strategy distinguishing between the soluble 2-isomer and the precipitable 3/4-isomers.
References
-
Dunn, G. E., et al. (1972).[3] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[3] Link[3]
-
Liao, L., et al. (2023).[2][4] "Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations." Nature, 617, 724–729. Link
-
Shimizu, A., et al. (2019).[2] "Electrochemical Synthesis of Pyridinecarboxylic Acids." Organic Process Research & Development. (General reference for electrochemical parameters).
-
Vorobyev, P. B., et al. (2017). "Optimization of vanadium-oxide catalyst for oxidation of 3-methylpyridine into nicotinic acid." Journal of the Serbian Chemical Society, 82(7). Link
-
Partenheimer, W. (1995). "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 23(2), 69-158.[2] (The authoritative source on Co/Mn/Br "Amoco" kinetics).[2]
Sources
Technical Support Center: HPLC Separation of Pyridinecarboxylic Acid Isomers
Technical Support Center: HPLC Separation of Pyridinecarboxylic Acid Isomers
Ticket ID: PCA-ISO-SEP-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Separating pyridinecarboxylic acid (PCA) isomers—Picolinic acid (2-PCA) , Nicotinic acid (3-PCA) , and Isonicotinic acid (4-PCA) —is a classic chromatographic challenge.[1] These compounds are structural isomers with identical molecular weights (123.11 g/mol ) and amphoteric (zwitterionic) properties.[1]
Standard C18 Reversed-Phase (RP) methods often fail because these polar analytes elute near the void volume (
This guide provides a tiered approach to method development, moving from robust Ion-Pair Chromatography (IPC) to modern Hydrophilic Interaction Liquid Chromatography (HILIC) , specifically tailored for drug development workflows.
Part 1: The Analytes & The Challenge
Before selecting a column, you must understand the ionization states of your analytes. Small shifts in pH drastically alter retention behavior.[1]
Table 1: Physicochemical Properties of PCA Isomers
| Isomer | Common Name | Position | pKa1 (Pyridine N) | pKa2 (Carboxyl) | Separation Challenge |
| 2-PCA | Picolinic Acid | Ortho | 1.01 | 5.39 | Chelation effects; often tails due to metal impurities. |
| 3-PCA | Nicotinic Acid (Niacin) | Meta | 2.07 | 4.81 | Elutes between 2-PCA and 4-PCA; critical resolution pair.[1] |
| 4-PCA | Isonicotinic Acid | Para | 1.84 | 4.96 | Similar pKa to 3-PCA; hardest to resolve from Nicotinic acid.[1] |
Scientist's Note: At neutral pH (~7.0), these molecules exist as zwitterions (negative charge on carboxyl, positive on nitrogen) or anions. This charge repulsion prevents retention on standard C18 ligands.[1] You must either suppress ionization (Low pH), pair the ions (IPC), or use a polar stationary phase (HILIC).
Part 2: Method Selection Strategy
Do not default to C18. Use this decision matrix to select the correct mode based on your detection method and sample matrix.
Figure 1: Decision tree for selecting the optimal chromatographic mode. MS detection necessitates HILIC to avoid non-volatile ion-pairing agents.[1]
Part 3: Validated Experimental Protocols
Method A: The "Gold Standard" for UV Detection (Ion-Pairing)
Best for: QC labs, purity analysis, and non-MS applications where resolution is king.
Theory: We use an ion-pairing reagent (Sodium Octanesulfonate) to create a transient neutral complex with the positively charged pyridine ring, allowing it to retain on the hydrophobic C18 chain.
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Sodium 1-Octanesulfonate (SOS) + 0.1% Triethylamine (TEA) in Water.[1] Adjust pH to 2.5 with Phosphoric Acid.[1][2]
-
Isocratic Method: 90% A / 10% B.[1]
-
Temperature: 30°C.
-
Detection: UV @ 260 nm.[1]
Why this works:
-
pH 2.5: Ensures the carboxyl group is protonated (neutral, -COOH) and the nitrogen is protonated (positive, -NH+).
-
SOS: The sulfonate group binds the -NH+, creating a hydrophobic "tail" that interacts with the C18 phase.
-
TEA: Acts as a "sacrificial base" to block residual silanols on the silica surface, preventing peak tailing.[1][2][3]
Method B: The LC-MS Compatible Approach (HILIC)
Best for: PK studies, trace analysis, and biological matrices.
Theory: HILIC uses a water layer adsorbed to a polar surface to partition polar analytes.[1] It provides higher sensitivity for MS because the high organic content aids desolvation in the source.
-
Column: Amide-bonded phase (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Gradient:
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Solvent: 90% ACN (Critical: Sample must be in high organic solvent to prevent peak distortion).[1]
Part 4: Troubleshooting & FAQs
Q1: My peaks are tailing severely (Tailing Factor > 2.0). Why?
Diagnosis: This is "Silanol Activity."[1] The pyridine nitrogen is interacting with acidic silanol groups (Si-OH) on the silica support, causing secondary retention.[3] Corrective Actions:
-
Add a Silanol Blocker: If using Method A, ensure 0.1% Triethylamine (TEA) is in the buffer.[1]
-
Check pH: Ensure pH is < 3.0. At pH > 4, silanols deprotonate (Si-O⁻), attracting the cationic pyridine ring strongly.
-
Switch Columns: Move to a "Hybrid Particle" column (e.g., Waters BEH or Agilent Poroshell HPH) which has fewer surface silanols.[1]
Q2: 3-PCA and 4-PCA are co-eluting. How do I improve selectivity ( )?
Diagnosis: These isomers have nearly identical hydrophobicities.[1] Corrective Actions:
-
Change the Ion-Pair Reagent: Switch from Octanesulfonate (C8) to Hexanesulfonate (C6) or Decanesulfonate (C10). Longer chains increase retention generally but can alter the spacing between isomers.[1]
-
Temperature Effect: Lower the column temperature to 20°C. Isomer separation is often entropy-driven; lower temperatures can improve resolution (
) at the cost of higher backpressure.[1] -
Switch to Phenyl-Hexyl: If using RP, a Phenyl-Hexyl column offers
interactions with the pyridine ring, providing orthogonal selectivity compared to C18.[1]
Q3: I see "Fronting" peaks in HILIC mode.
Diagnosis: This is almost always a Solvent Mismatch . The Mechanism: If you inject a sample dissolved in 100% water into a HILIC system (running 90% ACN), the water acts as a "strong solvent" plug, carrying the analyte down the column faster than the mobile phase, causing the peak to smear forward. Solution: Dilute your sample with Acetonitrile so the final composition is at least 75-80% organic.[1]
Part 5: Advanced Troubleshooting Logic
Use this flow to diagnose peak shape issues specific to pyridine derivatives.
Figure 2: Diagnostic workflow for peak shape anomalies. Note that for PCAs, tailing is the most common failure mode.
References
-
Separation of Pyridinecarboxylic Acid Isomers using Ion-Pairing. Journal of Chromatography A. Validated method for UV detection of isomers using sodium octanesulfonate.
-
pKa Values of Pyridinecarboxylic Acids. National Center for Biotechnology Information (PubChem). Detailed physiochemical data for Picolinic (CID 1018), Nicotinic (CID 938), and Isonicotinic (CID 5922) acids.
-
HILIC Separation of Polar Compounds. Waters Corporation Application Notes. Guidelines for separating polar zwitterions on Amide columns.
-
Troubleshooting Peak Tailing in HPLC. Phenomenex Technical Guide. Mechanisms of silanol interactions with basic analytes and mitigation strategies.
Sources
- 1. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Picolinic Acid | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
Reference Data & Comparative Studies
assessing the reproducibility of experiments involving 6-(Nitroamino)-3-pyridinecarboxylic acid
assessing the reproducibility of experiments involving 6-(Nitroamino)-3-pyridinecarboxylic acid
Executive Summary: The Nitramine Stability Trap
This guide addresses the reproducibility challenges associated with 6-(Nitroamino)-3-pyridinecarboxylic acid (6-NNA), a specialized pyridine derivative often confused with its more stable parent compound, 6-Aminonicotinic acid (6-ANA).
The Core Problem: Unlike standard nitro-aromatics (where the
The Consequence: Researchers frequently observe "loss of activity" or "variable IC50s" because they are unknowingly screening a mixture of the target nitramine and its degradation products (6-ANA or 6-Hydroxynicotinic acid). This guide provides the protocols required to validate the integrity of 6-NNA before experimentation.
Part 1: Comparative Analysis (Target vs. Artifacts)
The following table contrasts the target molecule with its primary degradation products. Note the distinct physicochemical properties that allow for differentiation.
| Feature | Target: 6-(Nitroamino)-3-pyridinecarboxylic acid | Primary Artifact: 6-Aminonicotinic acid | Secondary Artifact: 6-Hydroxynicotinic acid |
| Structure | Pyridine-3-COOH, 6-NH-NO₂ | Pyridine-3-COOH, 6-NH₂ | Pyridine-3-COOH, 6-OH |
| Chemical Class | Primary Nitramine (Energetic/Labile) | Aminopyridine (Stable) | Pyridone/Hydroxypyridine (Stable) |
| pKa (approx) | ~5.5 (Nitramine proton is acidic) | 4.85 (Amphoteric) | 3.8 (Carboxylic), 10.5 (Phenolic) |
| Aqueous Stability | Low. Hydrolyzes at pH < 7 or > 12.[1] | High. Stable in most buffers. | High. Stable.[2][3] |
| UV Absorbance | Bathochromic shift (Red shift) vs parent. | ||
| Solubility | Soluble in basic buffers (as dianion). | Moderate in water; Soluble in acid/base. | Poor in water; Soluble in hot water/base. |
| Risk Factor | High. Spontaneous denitration. | Low. Standard metabolite. | Low. Standard metabolite. |
Part 2: The Mechanism of Failure
To ensure reproducibility, one must understand how the molecule fails. The primary nitramine group is not a passive substituent; it is an energetic functional group.
The Degradation Pathway
In acidic media, the nitramine nitrogen is protonated, making the nitro group a good leaving group (
-
Acid-Catalyzed Denitration: Reverts 6-NNA to 6-ANA (Loss of
). -
Hydrolysis: Substitution of the nitramine group with a hydroxyl group, yielding 6-Hydroxynicotinic acid.
Visualization: Stability & Degradation Workflow
Figure 1: Degradation pathways of 6-(Nitroamino)-3-pyridinecarboxylic acid. The compound is only stable when stored as a salt in basic conditions. Acidic environments trigger rapid decomposition into amino- or hydroxy- analogs.
Part 3: Critical Protocols for Reproducibility
Do not rely on vendor Certificates of Analysis (CoA) older than 3 months. The nitramine group can degrade in solid state if exposed to moisture.
Protocol A: Purity Verification (The "Shift" Test)
Before any biological assay, you must verify that your compound has not reverted to the amine.
Method: UV-Vis Spectrophotometry (Rapid Screen)
-
Blank: 100 mM Phosphate Buffer, pH 7.4.
-
Standard: Prepare 50 µM solution of authentic 6-Aminonicotinic acid (commercially available).
-
Sample: Prepare 50 µM solution of your 6-NNA test batch.
-
Scan: 220 nm to 400 nm.
-
Criteria:
-
6-ANA (Artifact): Expect
~265 nm. -
6-NNA (Target): Expect a significant bathochromic shift (red-shift) and broadening of the peak due to the electron-withdrawing nitro group conjugated to the amine. If the spectra overlap perfectly, your sample has degraded.
-
Method: HPLC (Definitive)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Ammonium Acetate (pH 7.0). Do not use TFA/Formic Acid as low pH degrades the sample on-column.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 min.
-
Result: The nitramine (6-NNA) is more hydrophobic than the parent amine (6-ANA) due to the masking of the basic amine and internal hydrogen bonding. 6-NNA should elute after 6-ANA.
Protocol B: Solubilization & Storage
The most common error is dissolving 6-NNA in DMSO and storing it at room temperature, or dissolving it in acidic water.
-
Solubilization:
-
The nitramine proton (
) has a pKa 5.5–6.0. -
To dissolve, use 1.05 equivalents of NaOH or KOH. This forms the stable dianion (carboxylate + nitraminate).
-
Avoid: Pure water (often slightly acidic due to dissolved CO2) or DMSO containing water.
-
-
Storage:
-
Solid: Store at -20°C under argon. Desiccate strictly.
-
Solution: Never store aqueous solutions. Prepare fresh. The half-life of primary nitramines in water at pH 7 can be measured in hours to days depending on temperature.
-
References
- Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Definitive text on the instability and synthesis of primary nitramines and their rearrangement mechanisms).
-
McAteer, D., et al. (2012). Nitration of primary amines to form primary nitramines.[4] Cranfield University, Defence Academy of the United Kingdom. Link (Review of the synthetic difficulty and instability of the R-NH-NO2 moiety).
-
PubChem Compound Summary. (2025). 6-Aminonicotinic acid (CAS 3167-49-5).[5][6][7] National Center for Biotechnology Information. Link (Data on the stable artifact for comparison).
-
Simson Pharma. (2025). 6-Amino Nicotinic Acid Technical Datasheet. Link (Commercial specifications for the parent amine).
-
Boyer, J. H., & Schoen, W. (1956).[8] 6-Hydroxynicotinic Acid.[8] Organic Syntheses, 36, 44. Link (Protocol for the hydrolysis product, confirming the degradation pathway).
Sources
- 1. Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Pyridinecarboxylic acid(59-67-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. (PDF) Nitration of primary amines to form primary nitramines (Review) [academia.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Pyridinecarboxylic acid, 6-amino- [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Safety & Regulatory Compliance
No content available
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
